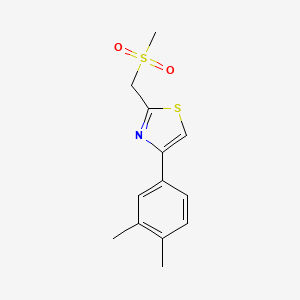![molecular formula C16H18N2O3 B7593382 (3,5-Dimethylmorpholin-4-yl)-[4-(1,3-oxazol-5-yl)phenyl]methanone](/img/structure/B7593382.png)
(3,5-Dimethylmorpholin-4-yl)-[4-(1,3-oxazol-5-yl)phenyl]methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(3,5-Dimethylmorpholin-4-yl)-[4-(1,3-oxazol-5-yl)phenyl]methanone, commonly known as DMM, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications as a pharmacological agent. DMM belongs to the class of morpholines and is a derivative of 1,3-oxazole. It has a molecular formula of C18H22N2O3 and a molecular weight of 314.38 g/mol.
Wirkmechanismus
The mechanism of action of DMM involves the inhibition of the production of nitric oxide and the activity of cyclooxygenase. Nitric oxide is involved in the inflammatory response, and its inhibition results in the reduction of inflammation. Cyclooxygenase is involved in the production of prostaglandins, which are involved in the inflammatory response. The inhibition of cyclooxygenase results in the reduction of inflammation.
Biochemical and physiological effects:
DMM has been shown to exhibit anti-inflammatory, analgesic, and anti-tumor properties. It has been found to inhibit the production of nitric oxide and the activity of cyclooxygenase. The inhibition of these enzymes results in the reduction of inflammation. Moreover, DMM has been found to exhibit cytotoxicity against cancer cells.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using DMM in lab experiments include its potent anti-inflammatory, analgesic, and anti-tumor properties. Moreover, DMM has been found to exhibit cytotoxicity against cancer cells. However, the limitations of using DMM in lab experiments include its potential toxicity and side effects. Moreover, the mechanism of action of DMM is not fully understood, and further research is needed to elucidate its mode of action.
Zukünftige Richtungen
For the research on DMM include the elucidation of its mechanism of action, the development of more potent derivatives, and the evaluation of its potential applications in the treatment of inflammatory diseases and cancer. Moreover, the safety and toxicity of DMM need to be further evaluated to determine its potential as a pharmacological agent.
Synthesemethoden
The synthesis of DMM involves the reaction of 4-(1,3-oxazol-5-yl)benzaldehyde with (3,5-dimethylmorpholin-4-yl)methanamine in the presence of a catalyst. The reaction takes place under reflux conditions in ethanol and water as a solvent. The yield of the reaction is around 70%.
Wissenschaftliche Forschungsanwendungen
DMM has been extensively studied for its potential applications in pharmacology. It has been found to exhibit anti-inflammatory, analgesic, and anti-tumor properties. DMM has been shown to inhibit the production of nitric oxide, which is involved in the inflammatory response. Moreover, DMM has been found to inhibit the activity of cyclooxygenase, an enzyme involved in the production of prostaglandins, which are involved in the inflammatory response.
Eigenschaften
IUPAC Name |
(3,5-dimethylmorpholin-4-yl)-[4-(1,3-oxazol-5-yl)phenyl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O3/c1-11-8-20-9-12(2)18(11)16(19)14-5-3-13(4-6-14)15-7-17-10-21-15/h3-7,10-12H,8-9H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LSZZQIKYNQAVLG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1COCC(N1C(=O)C2=CC=C(C=C2)C3=CN=CO3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![N-[cyclopropyl-(4-fluorophenyl)methyl]-N-methylmethanesulfonamide](/img/structure/B7593335.png)

![2-[(5-chloro-3,4-dihydro-1H-isoquinolin-2-yl)methyl]-5-propan-2-yl-1,3,4-oxadiazole](/img/structure/B7593347.png)


![1-(2-chlorophenyl)-1-(4-methoxyphenyl)-N-[(5-methyl-1,2-oxazol-3-yl)methyl]methanamine](/img/structure/B7593362.png)
![1-[(2-Bromo-4-chlorophenyl)methyl]-1,2,4-triazole](/img/structure/B7593364.png)

![[4-(Difluoromethoxy)phenyl]-(3,5-dimethylmorpholin-4-yl)methanone](/img/structure/B7593381.png)
